3,4-Difluorophenylboronic acid

Übersicht

Beschreibung

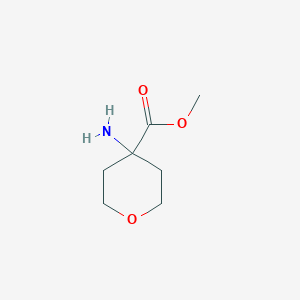

3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of 3,4-Difluorophenylboronic acid often involves Suzuki-Miyaura cross-coupling reactions . This method is widely applied in the field of organic synthesis, and it is particularly useful for the construction of C-C bonds .Chemical Reactions Analysis

3,4-Difluorophenylboronic acid is used as a reactant in various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorophenylboronic acid include a molecular weight of 157.91 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 265.4±50.0 °C at 760 mmHg, and a flash point of 114.3±30.1 °C . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Biaryl Derivatives

3,4-Difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives . This is achieved via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Preparation of Flurodiarylmethanols

This compound can also be used to synthesize flurodiarylmethanols . This is done by reacting it with aryl aldehydes using a Nickel (Ni) catalyst .

Production of Conjugated Fluorodiazaborinines

3,4-Difluorophenylboronic acid can be treated with diamines via an intermolecular dehydration reaction to produce conjugated fluorodiazaborinines . These compounds are useful for the detection of explosives .

Suzuki Cross-Coupling Reactions

This compound is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Oxo Directing Liebeskind-Srogl Cross-Coupling Reactions

3,4-Difluorophenylboronic acid can participate in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals . This reaction is a powerful tool for the construction of carbon-carbon bonds .

Substitution Reactions

This compound can also be involved in substitution reactions with enyne acetates and carbonates . These reactions are important for the synthesis of various organic compounds .

Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides

3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Wirkmechanismus

Target of Action

3,4-Difluorophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the aryl and heteroaryl halides with which it interacts during the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound, such as 3,4-Difluorophenylboronic acid, with an aryl or heteroaryl halide . The reaction is facilitated by a palladium catalyst and a base . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3,4-Difluorophenylboronic acid. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The products of this reaction can be used in the synthesis of various organic compounds, including fluorinated biaryl derivatives .

Pharmacokinetics

The compound’s use in suzuki-miyaura cross-coupling reactions suggests that it is readily absorbed and utilized in these reactions .

Result of Action

The primary result of the action of 3,4-Difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including fluorinated biaryl derivatives .

Action Environment

The action of 3,4-Difluorophenylboronic acid is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagent and the presence of a suitable palladium catalyst and base are also crucial for the reaction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Zukünftige Richtungen

The future directions of 3,4-Difluorophenylboronic acid are likely to continue to involve its use in Suzuki-Miyaura cross-coupling reactions, given the importance of these reactions in organic synthesis . Additionally, its use in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols suggests potential applications in the development of new pharmaceuticals and materials .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYQBHKEWWTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370228 | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenylboronic acid | |

CAS RN |

168267-41-2 | |

| Record name | (3,4-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

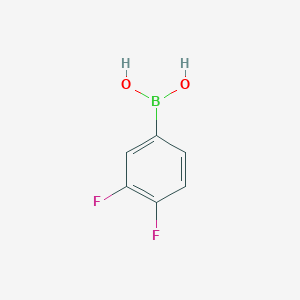

Q1: What is the role of 3,4-Difluorophenylboronic acid in synthesizing the liquid crystals described in the research?

A: 3,4-Difluorophenylboronic acid serves as a crucial reagent in a cross-coupling reaction. [] This reaction joins the 3,4-Difluorophenyl group to a bicyclo[2.2.2]octane derivative, which has been previously alkylated with a substituted benzene. This coupling forms a key component of the three-ring system that makes up the mesogenic core of the new liquid crystal molecules. []

Q2: How does the presence of fluorine in 3,4-Difluorophenylboronic acid influence the properties of the final liquid crystal?

A: While the paper focuses on the synthesis process, it highlights that the fluorine substituents on the phenyl and biphenyl fragments, introduced by the 3,4-Difluorophenylboronic acid, significantly influence the phase transition temperatures of the resulting liquid crystals. [] Further investigation is needed to determine the specific effects on properties like melting point, clearing point, and mesophase behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)